N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
- Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they exhibit diverse biological activities.
- This compound’s unique arrangement of functional groups makes it an interesting candidate for further investigation.
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a compound with an intriguing structure that combines a thiadiazole ring, a pyridazine ring, and an acetamide group.
Preparation Methods
- The synthesis of this compound involves several steps:
- Starting materials: N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one .
- Reaction sequence:
- Treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
- These derivatives react with hydrazonoyl chloride derivatives to form the targeted 1,3,4-thiadiazolyl derivatives .
- Industrial production methods may involve scale-up of these reactions, optimization, and purification.
Chemical Reactions Analysis
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: can undergo various reactions:
Scientific Research Applications
- This compound has potential applications in:
Medicinal chemistry: Investigate its antimicrobial, antifungal, or antiparasitic properties.
Biological research: Explore its effects on cellular pathways.
Industry: Consider its use in materials science or as a starting point for drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other thiadiazoles, pyridazines, and acetamides.
Highlighting its uniqueness: Its specific combination of functional groups sets it apart.
Remember, this compound’s potential lies in its versatility and intriguing structure Researchers can explore its applications across various fields
- Kamel, M. G., Sroor, F. M., Othman, A. M., Hassaneen, H. M., Abdallah, T. A., Saleh, F. M., & Mohamed Teleb, M. A. (2022). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Monatshefte für Chemie - Chemical Monthly, 153(8), 929–937
- GuideChem. (n.d.)n-[(2e)-5-benzyl-1,3,4-thiadiazol-2(3h)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6h)-yl)acetamide CAS 1232826-73-1.
Properties
Molecular Formula |
C22H19N5O3S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H19N5O3S/c1-30-17-9-7-16(8-10-17)18-11-12-21(29)27(26-18)14-19(28)23-22-25-24-20(31-22)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,23,25,28) |
InChI Key |
SAKBWZWVSIXECP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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